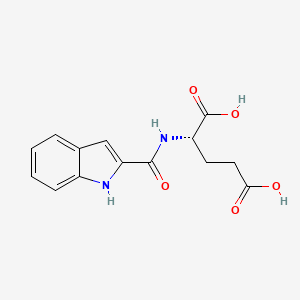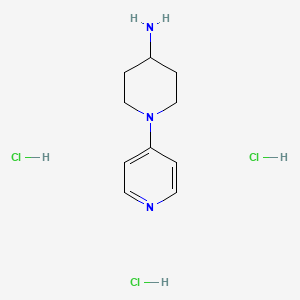![molecular formula C18H25NO2 B11838642 (4A'S,8A'R)-1'-Benzyloctahydro-1'H-spiro[[1,3]dioxolane-2,6'-quinoline]](/img/structure/B11838642.png)
(4A'S,8A'R)-1'-Benzyloctahydro-1'H-spiro[[1,3]dioxolane-2,6'-quinoline]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4A’S,8A’R)-1’-Benzyloctahydro-1’H-spiro[[1,3]dioxolane-2,6’-quinoline] is a complex organic compound characterized by its unique spirocyclic structure. This compound belongs to the class of spiro compounds, which are known for their rigid and stable three-dimensional structures. The presence of both dioxolane and quinoline moieties in its structure makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4A’S,8A’R)-1’-Benzyloctahydro-1’H-spiro[[1,3]dioxolane-2,6’-quinoline] typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 3,4-dihydro-1H-spiro[quinoline-2,1’-cycloalkane] hydrochlorides with oxalyl chloride, followed by cyclocondensation with various 1,2- and 1,3-dinucleophiles . The reaction conditions often require refluxing in anhydrous toluene with a catalytic amount of p-toluenesulfonic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(4A’S,8A’R)-1’-Benzyloctahydro-1’H-spiro[[1,3]dioxolane-2,6’-quinoline] can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce tetrahydroquinoline derivatives.
Applications De Recherche Scientifique
(4A’S,8A’R)-1’-Benzyloctahydro-1’H-spiro[[1,3]dioxolane-2,6’-quinoline] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique structural properties.
Mécanisme D'action
The mechanism of action of (4A’S,8A’R)-1’-Benzyloctahydro-1’H-spiro[[1,3]dioxolane-2,6’-quinoline] involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into the active sites of enzymes or receptors, potentially inhibiting their activity. The exact pathways involved depend on the specific biological context and the target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4’R,4A’S,8’R,8A’R)-4’-((S)-1-Iodopropan-2-yl)-6’-methyl-8’-(®-3-methyl-1-tosylbutan-2-yl)-3’,4’,4A’,7’,8’,8A’-hexahydro-1’H-spiro[[1,3]dioxolane-2,2’-naphthalene]
- (4A’S,5’R)-4A’-allyl-3’,4’,4A’,5’,6’,7’-hexahydro-1’H-spiro[[1,3]dioxolane-2,2’-naphthalene]-5’-yloxy (tert-butyl)dimethylsilane
Uniqueness
The uniqueness of (4A’S,8A’R)-1’-Benzyloctahydro-1’H-spiro[[1,3]dioxolane-2,6’-quinoline] lies in its specific stereochemistry and the combination of dioxolane and quinoline moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C18H25NO2 |
|---|---|
Poids moléculaire |
287.4 g/mol |
Nom IUPAC |
(4'aS,8'aR)-1'-benzylspiro[1,3-dioxolane-2,6'-2,3,4,4a,5,7,8,8a-octahydroquinoline] |
InChI |
InChI=1S/C18H25NO2/c1-2-5-15(6-3-1)14-19-10-4-7-16-13-18(9-8-17(16)19)20-11-12-21-18/h1-3,5-6,16-17H,4,7-14H2/t16-,17+/m0/s1 |
Clé InChI |
FOBNTKGVBPMKRJ-DLBZAZTESA-N |
SMILES isomérique |
C1C[C@H]2CC3(CC[C@H]2N(C1)CC4=CC=CC=C4)OCCO3 |
SMILES canonique |
C1CC2CC3(CCC2N(C1)CC4=CC=CC=C4)OCCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


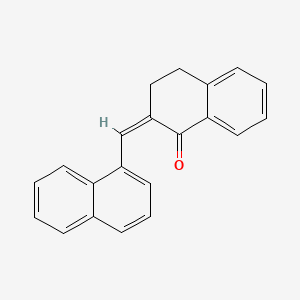
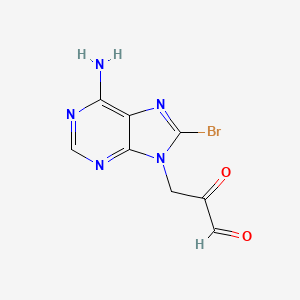
![3-Bromo-5-methoxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B11838583.png)

![Indolo[2,3-a]quinolizin-2(1H)-one, 3-acetyl-3,4,6,7,12,12b-hexahydro-](/img/structure/B11838589.png)

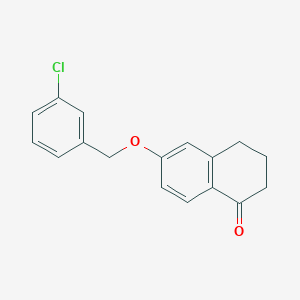



![3-Chloro-2-(methylsulfonyl)benzo[f]quinoxaline](/img/structure/B11838635.png)
![3-(Bromomethyl)-1H-pyrazolo[4,3-b]pyridine hydrobromide](/img/structure/B11838637.png)
